molecular formula C14H22ClN3S B2982129 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine CAS No. 882747-93-5

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine

Cat. No.: B2982129
CAS No.: 882747-93-5
M. Wt: 299.86
InChI Key: PSIOCSOWDJNAGC-UHFFFAOYSA-N
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Description

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine is a complex organic compound that features a thiazole ring, a piperidine moiety, and a chlorine substituent. The thiazole ring, known for its aromatic properties, is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine typically involves the reaction of 2-chloro-1,3-thiazole with piperidine derivatives under controlled conditions. One common method involves the use of potassium carbonate as a base in a mixture of methanol and water, followed by further treatment to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine has several applications in scientific research:

Comparison with Similar Compounds

  • 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
  • N-(6-chlorobenzo[d]thiazol-2-yl)
  • Benzimidazole derivatives

Uniqueness: 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine is unique due to its specific combination of a thiazole ring and piperidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3S/c15-14-16-10-13(19-14)11-17-8-4-12(5-9-17)18-6-2-1-3-7-18/h10,12H,1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIOCSOWDJNAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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